Trans-2,5-diphenyl-2,5-dihydrofuran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trans-2,5-diphenyl-2,5-dihydrofuran is an organic compound characterized by a furan ring with two phenyl groups attached at the 2 and 5 positions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-2,5-diphenyl-2,5-dihydrofuran can be achieved through several methods. One common approach involves the cyclization of 1,4-diphenyl-1,4-butanediol under acidic conditions. Another method includes the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form the furan ring .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions: Trans-2,5-diphenyl-2,5-dihydrofuran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding diketones or quinones.
Reduction: Reduction reactions can convert it into dihydrofuran derivatives.
Substitution: Electrophilic aromatic substitution can occur on the phenyl rings, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions.
Major Products Formed:
Oxidation: Formation of diketones or quinones.
Reduction: Formation of dihydrofuran derivatives.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
Trans-2,5-diphenyl-2,5-dihydrofuran has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of trans-2,5-diphenyl-2,5-dihydrofuran involves its interaction with various molecular targets and pathways. It can act as an inhibitor or activator of specific enzymes, receptors, or signaling pathways. The exact mechanism depends on the specific application and the biological system being studied .
Comparison with Similar Compounds
Trans-2,5-diphenyl-2,5-dihydrofuran can be compared with other similar compounds, such as:
2,5-dihydro-2,5-dimethoxyfuran: Differing in the substitution pattern on the furan ring.
2,5-diphenylfuran: Lacking the dihydro component, leading to different reactivity and properties.
2,5-dihydro-2,5-diphenylthiophene: A sulfur analog with distinct chemical behavior.
These comparisons highlight the unique structural and chemical properties of this compound, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C16H14O |
---|---|
Molecular Weight |
222.28 g/mol |
IUPAC Name |
(2S,5S)-2,5-diphenyl-2,5-dihydrofuran |
InChI |
InChI=1S/C16H14O/c1-3-7-13(8-4-1)15-11-12-16(17-15)14-9-5-2-6-10-14/h1-12,15-16H/t15-,16-/m0/s1 |
InChI Key |
SQAYPBQBAVQLAP-HOTGVXAUSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)[C@@H]2C=C[C@H](O2)C3=CC=CC=C3 |
Canonical SMILES |
C1=CC=C(C=C1)C2C=CC(O2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.